5-Bromo-8-fluoroquinazolin-4(3H)-one
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Overview
Description
5-Bromo-8-fluoroquinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of bromine and fluorine atoms in the structure may enhance its biological activity and chemical stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-fluoroquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromoanthranilic acid and 2-fluorobenzoyl chloride.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the quinazolinone core. This can be achieved through a condensation reaction under acidic or basic conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-fluoroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-8-fluoroquinazolin-4(3H)-one depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
Similar Compounds
5-Bromoquinazolin-4(3H)-one: Lacks the fluorine atom, which may result in different biological activities.
8-Fluoroquinazolin-4(3H)-one: Lacks the bromine atom, which may affect its chemical reactivity and stability.
Quinazolin-4(3H)-one: The parent compound without any halogen substitutions, used as a reference for comparing the effects of bromine and fluorine substitutions.
Uniqueness
5-Bromo-8-fluoroquinazolin-4(3H)-one is unique due to the presence of both bromine and fluorine atoms, which can enhance its chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
5-bromo-8-fluoro-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O/c9-4-1-2-5(10)7-6(4)8(13)12-3-11-7/h1-3H,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKYJJRBYPEFPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)N=CNC2=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1564917-02-7 |
Source
|
Record name | 5-bromo-8-fluoro-3,4-dihydroquinazolin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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